Cas no 1327310-52-0 (N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)

N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide
- F5948-0194
- 1327310-52-0
- N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
- VU0528687-1
- AKOS024528091
- N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
-
- インチ: 1S/C17H12N4O4S/c1-8-14(26-9(2)18-8)16-20-21-17(25-16)19-15(23)13-7-11(22)10-5-3-4-6-12(10)24-13/h3-7H,1-2H3,(H,19,21,23)
- InChIKey: RVPYHDOMXWTLRG-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(C)=C1C1=NN=C(NC(C2=CC(C3C=CC=CC=3O2)=O)=O)O1
計算された属性
- 精确分子量: 368.05792605g/mol
- 同位素质量: 368.05792605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 616
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- XLogP3: 2.3
N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5948-0194-1mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-4mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-20μmol |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-20mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-15mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-2μmol |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-2mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-5mg |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-10μmol |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5948-0194-5μmol |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide |
1327310-52-0 | 5μmol |
$63.0 | 2023-09-09 |
N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamideに関する追加情報
Research Brief on N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS: 1327310-52-0)
The compound N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide (CAS: 1327310-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways implicated in cancer progression. The structural features of N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide, including the chromene-2-carboxamide core and the 1,3,4-oxadiazole moiety, contribute to its high binding affinity and selectivity towards target proteins. Computational docking studies have further elucidated its interaction with key residues in the ATP-binding pocket of kinases, providing a rationale for its inhibitory activity.
In vitro and in vivo experiments have demonstrated promising anti-proliferative effects of this compound against various cancer cell lines, including breast, lung, and colorectal cancers. Notably, the compound exhibits low cytotoxicity towards normal cells, suggesting a favorable therapeutic window. Mechanistic studies reveal that it induces apoptosis via the intrinsic mitochondrial pathway and inhibits cell cycle progression at the G2/M phase.
Further research is underway to optimize the pharmacokinetic properties of N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide, including its solubility and metabolic stability. Preliminary results from structure-activity relationship (SAR) studies indicate that modifications to the thiazole and oxadiazole rings could enhance its bioavailability and efficacy. These findings position the compound as a promising candidate for further preclinical development.
In conclusion, N-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl-4-oxo-4H-chromene-2-carboxamide represents a novel chemotype with significant potential in oncology drug discovery. Continued research efforts are expected to elucidate its full therapeutic potential and pave the way for clinical translation.
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